5-Methylpicolinic acid CAS number 4434-13-3 properties
5-Methylpicolinic acid CAS number 4434-13-3 properties
An In-depth Technical Guide to 5-Methylpicolinic Acid (CAS 4434-13-3)
Authored by: Gemini, Senior Application Scientist
Abstract
5-Methylpicolinic acid, registered under CAS number 4434-13-3, is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a carboxylic acid at the 2-position and a methyl group at the 5-position of the pyridine ring, imparts specific reactivity and chelating properties that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, safety protocols, and applications, with a focus on its utility as a precursor in the development of novel chemical entities.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of reproducible science. 5-Methylpicolinic acid is known by several synonyms, and its core structural information is cataloged across multiple chemical databases.[1][2]
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IUPAC Name : 5-methylpyridine-2-carboxylic acid[2]
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Synonyms : 5-Methylpyridine-2-carboxylic acid, 2-Carboxy-5-methylpyridine[1][2][3]
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InChI Key : HWMYXZFRJDEBKC-UHFFFAOYSA-N
Molecular Structure Diagram
Caption: 2D Structure of 5-Methylpicolinic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application conditions. 5-Methylpicolinic acid is typically supplied as a solid or light yellow crystalline powder.[3]
| Property | Value | Source |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Melting Point | 164-166 °C | [3] |
| Boiling Point | 317 °C at 760 mmHg | [3] |
| Flash Point | 145.6 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 50.2 Ų | [2][3] |
Spectral and Analytical Data
While detailed spectral analyses are often proprietary or batch-specific, the fundamental characteristics can be predicted from the molecule's structure. Public databases confirm the availability of experimental spectra, such as GC-MS data.[2]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the methyl (CH₃) protons around 2.3-2.5 ppm, three signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the pyridine ring, and a broad singlet far downfield (typically >10 ppm) for the acidic proton of the carboxylic acid group.
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¹³C NMR Spectroscopy : The carbon NMR would display seven unique signals: one in the aliphatic region for the methyl carbon, five in the aromatic/olefinic region for the pyridine ring carbons, and one signal at lower field (~165-175 ppm) corresponding to the carboxyl carbon.
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Mass Spectrometry : The compound's exact mass is 137.047678466 Da.[2][3] In an ESI-MS experiment, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 138.055 or the deprotonated ion [M-H]⁻ at m/z 136.040, depending on the ionization mode.
Synthesis and Reactivity
Plausible Synthetic Pathway
Picolinic acids are commonly synthesized via the oxidation of their corresponding methylpyridine precursors.[6] For 5-Methylpicolinic acid, a logical starting material is 2,5-lutidine (2,5-dimethylpyridine). Selective oxidation of the methyl group at the 2-position, which is activated by the adjacent nitrogen atom, can be achieved using oxidizing agents like potassium permanganate (KMnO₄).
Caption: Plausible synthetic route via oxidation.
Core Reactivity
The reactivity of 5-Methylpicolinic acid is governed by its two primary functional groups:
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Carboxylic Acid : This group undergoes standard reactions such as esterification, amide bond formation (e.g., via activation with coupling agents like EDC/HOBt or conversion to an acid chloride), and reduction.
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Pyridine Ring : The nitrogen atom provides a site for coordination with metal ions, making picolinic acid derivatives effective bidentate chelating agents.[6] The ring itself can participate in various cross-coupling reactions, enabling further functionalization for building complex molecular scaffolds.
Applications in Research and Drug Development
5-Methylpicolinic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[1][3]
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Medicinal Chemistry : As a heterocyclic building block, it is a valuable starting point for synthesizing novel compounds with potential therapeutic activity. Pyridine-based structures are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. Picolinic acid derivatives have been investigated as ligands and incorporated into larger molecules targeting a range of biological pathways.[7][8]
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Ligand Synthesis : The picolinate moiety is an excellent bidentate ligand for a variety of transition metals.[6][7] This property is exploited in the design of metal complexes for catalysis, materials science, and bioinorganic chemistry.
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Agrochemicals : The pyridine core is also a common feature in many herbicides and pesticides, making its derivatives, including 5-Methylpicolinic acid, relevant to the agrochemical industry.
Illustrative Experimental Protocol: Fischer Esterification
To demonstrate the practical utility of 5-Methylpicolinic acid as a synthetic intermediate, the following protocol outlines its conversion to Methyl 5-methylpicolinate. This esterification is a foundational reaction in organic synthesis.
Workflow Diagram
Caption: Step-by-step workflow for esterification.
Methodology
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Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methylpicolinic acid (1.0 eq).
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Reagent Addition : Add an excess of methanol (serving as both reagent and solvent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Heating : The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : Upon completion, the reaction is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
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Extraction : The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
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Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by flash column chromatography to afford the pure Methyl 5-methylpicolinate.[9]
Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using an excess of methanol, according to Le Châtelier's principle.
Safety and Handling
5-Methylpicolinic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][3][10]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity / Irritant | Corrosion, Exclamation Mark | Danger | H302 : Harmful if swallowed.[2] H312 : Harmful in contact with skin.[2] H315 : Causes skin irritation.[2] H318/H319 : Causes serious eye damage/irritation.[2] H332 : Harmful if inhaled.[2] H335 : May cause respiratory irritation.[2] |
Recommended Precautions:
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]
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Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling.[11]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] Recommended storage is under an inert atmosphere at room temperature.[5]
Conclusion
5-Methylpicolinic acid (CAS 4434-13-3) is a foundational building block with significant potential for researchers in drug discovery and chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and established safety protocols make it a reliable and valuable reagent. This guide has provided a technical framework for understanding and utilizing this compound, empowering scientists to leverage its unique chemical architecture in the pursuit of novel molecular innovations.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. PubChem. Retrieved from [Link]
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Al-Rawashdeh, N. A. F. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(3). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved from [Link]
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da Silva, V. C., et al. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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